1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is a complex organic compound that features an imidazole ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent such as dimethylformamide (DMF) and a sulfur source.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Urea Formation: Finally, the thioether intermediate is reacted with an isocyanate derivative to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Br2, HNO3
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The thioether and urea moieties can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-phenyl-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea: Lacks the thioether linkage, which may affect its reactivity and biological activity.
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-phenylurea: Contains a phenyl group instead of an o-tolyl group, which may influence its steric and electronic properties.
Uniqueness
1-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the thioether and urea functionalities, which provide a diverse range of chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-14-7-5-6-10-16(14)22-18(24)20-11-12-25-19-21-13-17(23-19)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUTGZMLXPVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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